molecular formula C9H11NO4 B1608986 1-(2-Methoxyethoxy)-2-nitrobenzene CAS No. 62819-95-8

1-(2-Methoxyethoxy)-2-nitrobenzene

Cat. No.: B1608986
CAS No.: 62819-95-8
M. Wt: 197.19 g/mol
InChI Key: DJTJGNJDSIOAOS-UHFFFAOYSA-N
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Description

1-(2-Methoxyethoxy)-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a nitro group (-NO2) and a methoxyethoxy group (-OCH2CH2OCH3) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethoxy)-2-nitrobenzene typically involves the nitration of 1-(2-Methoxyethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent over-nitration.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters are crucial to achieving high efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethoxy)-2-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products

    Reduction: The major product of the reduction of this compound is 1-(2-Methoxyethoxy)-2-aminobenzene.

    Substitution: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.

Scientific Research Applications

1-(2-Methoxyethoxy)-2-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound can be used in the study of nitroaromatic compounds’ biological activity and their potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethoxy)-2-nitrobenzene primarily involves its chemical reactivity. The nitro group is an electron-withdrawing group, which makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to modify the compound and synthesize derivatives with desired properties.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyethoxy)-4-nitrobenzene: Similar structure but with the nitro group in the para position.

    1-(2-Ethoxyethoxy)-2-nitrobenzene: Similar structure but with an ethoxyethoxy group instead of a methoxyethoxy group.

Uniqueness

1-(2-Methoxyethoxy)-2-nitrobenzene is unique due to the specific positioning of the methoxyethoxy and nitro groups, which influence its reactivity and applications. The presence of the methoxyethoxy group provides solubility in organic solvents, making it suitable for various synthetic applications.

Properties

IUPAC Name

1-(2-methoxyethoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-6-7-14-9-5-3-2-4-8(9)10(11)12/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTJGNJDSIOAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50978508
Record name 1-(2-Methoxyethoxy)-2-nitrobenzene
Source EPA DSSTox
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Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62819-95-8
Record name 1-(2-Methoxyethoxy)-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62819-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Methoxy-2-nitrophenetole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methoxyethoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-methoxy-2-nitrophenetole
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Synthesis routes and methods I

Procedure details

2-(2-Methoxyethoxy)-1-nitrobenzene (0.25 g, 64%) was prepared from 2-methoxyethanol (0.16 ml, 2.0 mmol) and 1-fluoro-2-nitrobenzene (0.21 ml, 2.0 mmol) following the general procedure G. This was reduced to 2-(2-methoxyethoxy)aniline (0.13 g, 60%) following general procedure B. N-[2-(2-Methoxyethoxy)phenyl]-N′-(thiazol-2-yl)urea (115 mg, 55%) was prepared from 2-(2-methoxyethoxy)aniline (115 mg, 0.7 mmol) and 2-aminothiazole (140 mg, 1.4 mmol) following the general procedure D.
Quantity
0.16 mL
Type
reactant
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step One
Quantity
115 mg
Type
reactant
Reaction Step Two
Quantity
140 mg
Type
reactant
Reaction Step Two
Quantity
0.13 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

140 g (1010 mmol) 2-nitrophenol, 105 g (1110 mmol) chloroethyl methyl ether, 84.2 g (507 mmol) KI and 153 g (1110 mmol) K2CO3, were suspended in 500 ml DMF, in a 2 l Erlenmeyer flask heated at 110±5° C. for 6 h. The solvent was evaporated and the residue was dissolved in 500 ml CHCl3 and 500 ml water. The organic phase was washed with 2×500 ml 2.5% Na2CO3, 500 ml sat. NaCl and dried over Na2SO4. The solvent was evaporated to afford 201 g (100%) light yellow oil. H1NMR (CDCl3) δ (ppm) 3.45 (s,3H), 3.78(t,2H), 4.25(t,2H), 7.02(dd,1H), 7.10(dd,1H), 7.50(dd,1H), 7.82(dd,1H).
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step Two
Name
Quantity
153 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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